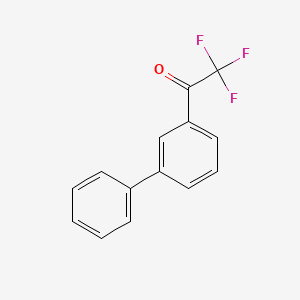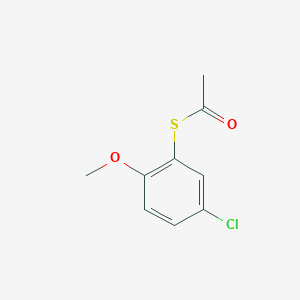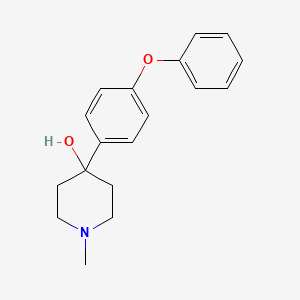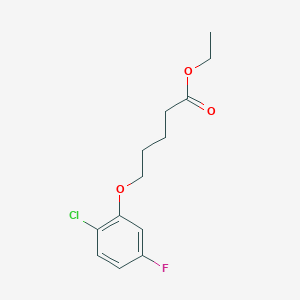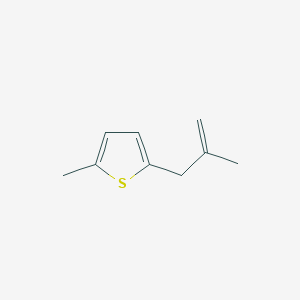
3-(5-Methyl-2-thienyl)-2-methyl-1-propene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Methyl-2-thienyl)-2-methyl-1-propene is an organic compound that belongs to the class of thienyl derivatives It features a thienyl ring, which is a sulfur-containing heterocycle, substituted with a methyl group at the 5-position and a propene chain at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methyl-2-thienyl)-2-methyl-1-propene can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-5-propargylthiophene with isothiocyanate, followed by cyclization under the action of super bases . Another approach includes the use of microwave-assisted, chemoselective synthesis, which involves the reaction of (3E)-3-[(5-methyl-2-thienyl)methylene]-5-phenylfuran-2(3H)-one with isopropylamine .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(5-Methyl-2-thienyl)-2-methyl-1-propene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the double bond in the propene chain to a single bond, forming saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the thienyl ring, particularly at the 2-position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced alkanes, and substituted thienyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(5-Methyl-2-thienyl)-2-methyl-1-propene has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 3-(5-Methyl-2-thienyl)-2-methyl-1-propene involves its interaction with specific molecular targets and pathways. The thienyl ring can participate in π-π interactions with aromatic residues in proteins, while the propene chain can undergo metabolic transformations. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(5-Methyl-2-thienyl)-2-methyl-1-propene include:
- 3-(5-Methyl-2-thienyl)coumarin
- 4-(5-Methyl-2-thienyl)-2-aza-1,3,5-triene
- 3-(5-Methyl-2-thienyl)quinoline
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a thienyl ring and a propene chain, which imparts distinct chemical reactivity and potential applications. Its ability to undergo a wide range of chemical reactions and its diverse biological activities make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
2-methyl-5-(2-methylprop-2-enyl)thiophene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12S/c1-7(2)6-9-5-4-8(3)10-9/h4-5H,1,6H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVPQNBHMWBXES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CC(=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
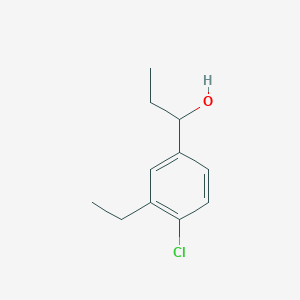

![1-Chloro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B7996943.png)
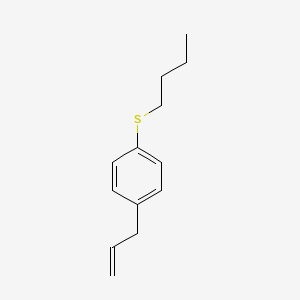
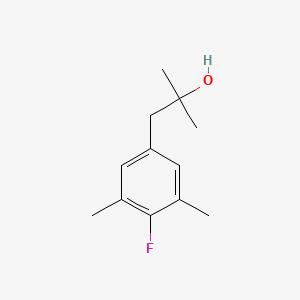
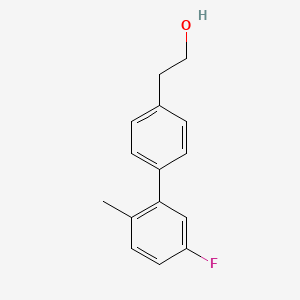
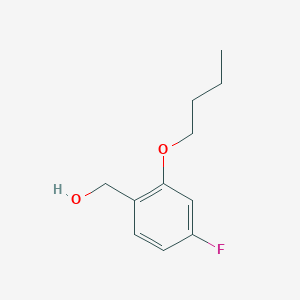
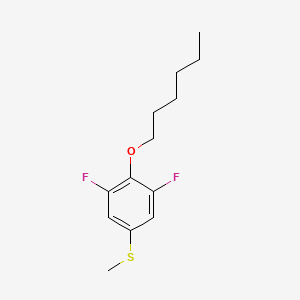
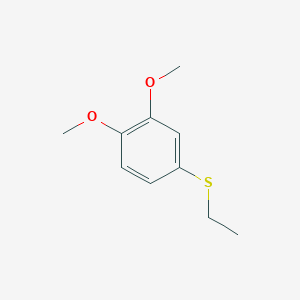
![4-[(4-Methylpiperazino)methyl]thiophenol](/img/structure/B7996974.png)
